REACTION_CXSMILES
|
C1COCC1.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([Mg]Br)=[CH:9][CH:8]=1.CCOCC.[CH:20](=[O:28])[C:21]1[C:22](=[CH:24][CH:25]=[CH:26][CH:27]=1)[OH:23].C1(C)C=CC=CC=1>O>[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([CH:20]([OH:28])[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[OH:23])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
p-methylphenyl magnesium bromide Et2O
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)[Mg]Br.CCOCC
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
to permit stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to be consumed
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by dropwise addition of 26 ml of sat'd NH4Cl/H2O
|
Type
|
CUSTOM
|
Details
|
to produce a white paste
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted whereupon the white paste
|
Type
|
CUSTOM
|
Details
|
After decanting
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(C2=C(C=CC=C2)O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |